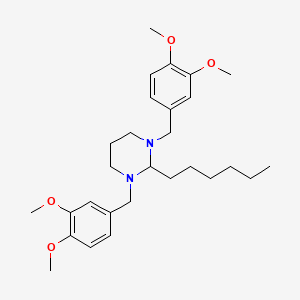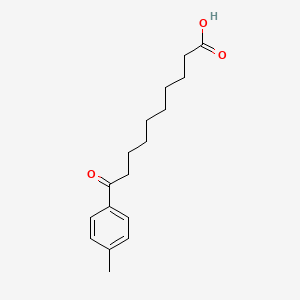
10-(4-Methylphenyl)-10-oxodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-Methylphenyl)-10-oxodecanoic acid: is an organic compound characterized by the presence of a decanoic acid chain substituted with a 4-methylphenyl group at the 10th position and a ketone group at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10-oxodecanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 10-(4-Methylphenyl)-10-oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10-(4-Methylphenyl)-10-oxodecanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ketones and aromatic compounds. It may also serve as a model compound for studying metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, modifications to the aromatic ring or the ketone group could lead to the development of new pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of 10-(4-Methylphenyl)-10-oxodecanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its ketone and aromatic functional groups. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
4-Methylacetophenone: Shares the 4-methylphenyl group but lacks the decanoic acid chain and ketone group at the 10th position.
Decanoic Acid: Contains the decanoic acid chain but lacks the 4-methylphenyl group and ketone group at the 10th position.
4-Methylbenzoic Acid: Contains the 4-methylphenyl group but lacks the decanoic acid chain and ketone group at the 10th position.
Uniqueness: 10-(4-Methylphenyl)-10-oxodecanoic acid is unique due to the combination of the 4-methylphenyl group, the decanoic acid chain, and the ketone group at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6296-37-3 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
10-(4-methylphenyl)-10-oxodecanoic acid |
InChI |
InChI=1S/C17H24O3/c1-14-10-12-15(13-11-14)16(18)8-6-4-2-3-5-7-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
SEHQDYFDLNTWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



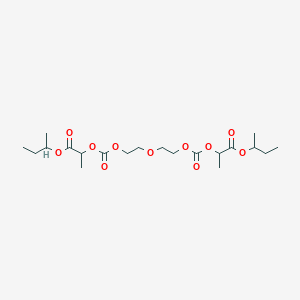
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
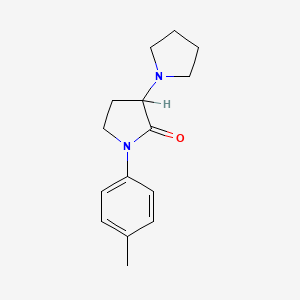
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
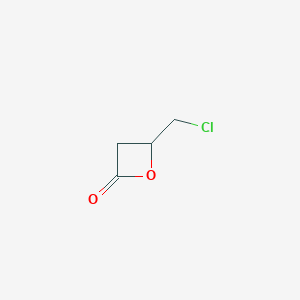
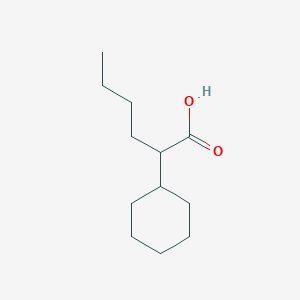
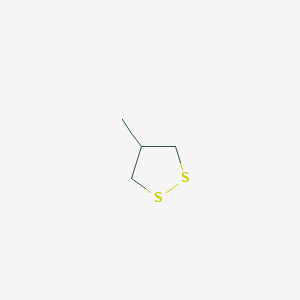

![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
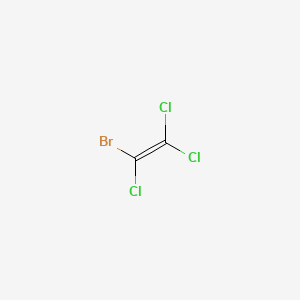
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

